Product packaging for Phenylacetylisoglutamine(Cat. No.:CAS No. 104771-88-2)

Phenylacetylisoglutamine

Katalognummer: B8625572
CAS-Nummer: 104771-88-2
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: XBJLFHMAIQTBJX-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenylacetylisoglutamine is a research chemical of significant interest in the fields of microbiome, metabolomics, and cardiovascular disease research. As a structural analog of Phenylacetylglutamine (PAGln), a well-characterized gut microbiota-derived metabolite, it is suspected to share similar biological activities and research applications . This compound is formed through the conjugation of phenylacetate with isoglutamine, a process facilitated by gut microbiota from dietary phenylalanine precursors found in protein-rich foods like meat, eggs, and dairy . The primary research value of this compound stems from its role as an endogenous, meta-organismal metabolite, providing a critical link between host physiology, diet, and the gut microbiome. Studies on PAGln have shown that such metabolites can act as signaling molecules. Notably, PAGln has been identified as an endogenous allosteric modulator of β2-adrenergic receptors (β2AR) , functioning as a negative allosteric modulator (NAM) that fine-tunes the receptor's response to canonical agonists like norepinephrine . This mechanism is a key area of investigation for its potential impact on cardiovascular function and platelet responsiveness . Elevated plasma levels of gut-derived metabolites like PAGln are clinically associated with an increased risk for major adverse cardiovascular events (MACE), coronary artery disease, atherosclerosis, and heart failure . Furthermore, this class of compounds is recognized as a uremic toxin , with its accumulation in chronic kidney disease (CKD) being linked to renal function decline and serving as a biomarker for nitrogen waste excretion . Researchers utilize this compound in biochemical assays, receptor signaling studies, and as a standard in metabolomic profiling to elucidate the complex pathways of the gut-heart and gut-kidney axes. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O4 B8625572 Phenylacetylisoglutamine CAS No. 104771-88-2

Eigenschaften

CAS-Nummer

104771-88-2

Molekularformel

C13H16N2O4

Molekulargewicht

264.28 g/mol

IUPAC-Name

(4S)-5-amino-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid

InChI

InChI=1S/C13H16N2O4/c14-13(19)10(6-7-12(17)18)15-11(16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,19)(H,15,16)(H,17,18)/t10-/m0/s1

InChI-Schlüssel

XBJLFHMAIQTBJX-JTQLQIEISA-N

Isomerische SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)O)C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)N

Herkunft des Produkts

United States

Synthetic and Biosynthetic Pathways of Phenylacetylisoglutamine

Chemical Synthesis Methodologies

The laboratory synthesis of Phenylacetylisoglutamine can be achieved through various organic chemistry routes, ensuring high purity for research and pharmaceutical applications.

A primary method for synthesizing N-phenylacetyl-L-glutamine involves the reaction of L-glutamine with phenylacetyl chloride. google.com This process typically begins by dissolving L-glutamine in water, followed by the dropwise addition of an alkali solution, such as sodium hydroxide, until the glutamine is fully dissolved and the solution is clear. google.com Subsequently, phenylacetyl chloride is added dropwise to the reaction mixture. google.comnih.gov The reaction is maintained at room temperature for a period of 0.5 to 2 hours. google.com After the reaction is complete, the resulting mixed solution is concentrated. The pH is then adjusted with an acid, like hydrochloric acid, which causes the crude product to precipitate out of the solution. google.com This crude product is then refined, typically through recrystallization with water, to yield pure N-phenylacetyl-L-glutamine. google.com

In biological systems, this compound is formed from the precursor phenylacetic acid (PAA). This process involves the enzymatic conjugation of PAA with L-glutamine, which occurs in the liver and kidneys. nih.govwikipedia.org The enzyme responsible for this reaction is glutamine N-acetyltransferase, which has been isolated from human liver mitochondria. wikipedia.orghmdb.ca This enzyme catalyzes the reaction between phenylacetyl-CoA (an activated form of phenylacetic acid) and L-glutamine to produce this compound and Coenzyme A. wikipedia.orghmdb.ca While this is a biosynthetic pathway, it demonstrates the conjugation of a phenylacetic acid intermediate with glutamine.

Enzymatic and Microbial Biosynthesis

The formation of this compound in humans is a meta-organismal process, initiated by the gut microbiota and completed by host tissues.

The synthesis of this compound begins in the colon with the microbial conversion of dietary phenylalanine into phenylacetic acid (PAA). nih.govacs.org This microbially-produced PAA is a crucial intermediate. nih.gov After its formation in the gut, PAA enters the portal circulation and travels to the liver and kidneys. acs.org In these organs, it is conjugated with glutamine to form this compound. nih.govwikipedia.org

Several bacterial species and families residing in the human gut have been identified as producers of the precursor, phenylacetic acid. Metagenomic analyses have revealed that an age-related increase in PAA-producing microbial pathways is positively linked to bacteria from the genus Clostridium. fightaging.orgnih.govthe-scientist.com

Table 1: Microbial Genera and Species Involved in Phenylacetate (B1230308) Production

Phylum/FamilyGenus/Species
FirmicutesClostridium sporogenes nih.gov
Clostridium sp. ASF356 fightaging.orgnih.govthe-scientist.com
Ruminococcaceae family nih.govhmdb.ca
Lachnospiraceae family nih.govhmdb.ca
Christensenellaceae family nih.govhmdb.ca
BacteroidetesBacteroides thetaiotaomicron nih.gov
ProteobacteriaProteus mirabilis nih.gov
Acinetobacter baumannii nih.gov
Klebsiella pneumoniae nih.gov

The conversion of dietary phenylalanine to PAA by gut microbes occurs through specific enzymatic pathways. Dietary phenylalanine is first transformed into phenylpyruvic acid (PPY). nih.gov Subsequently, PPY is converted into PAA through distinct thiamine pyrophosphate (TPP)-dependent pathways. nih.govacs.org Two key enzymes involved in this final conversion are phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC). nih.govacs.org

Research has identified specific genes responsible for PAA production in certain bacteria. The microbial porA gene is largely responsible for the conversion of phenylalanine to PAA by the human commensal bacterium Clostridium sporogenes. nih.gov In Bacteroides thetaiotaomicron, the enzyme PPFOR is considered the major contributor to the generation of PAA. nih.gov

Table 2: Key Enzymes and Genes in Microbial Phenylacetate Formation

Enzyme/GeneFunctionAssociated Microbe
porA gene Encodes enzyme for converting Phe to PAAClostridium sporogenes nih.gov
PPFOR (Phenylpyruvate ferredoxin oxidoreductase)Converts PPY to PAABacteroides thetaiotaomicron nih.gov
PPDC (Phenylpyruvate decarboxylase)Converts PPY to PAAVarious gut microbes nih.gov

Mammalian Conjugation Pathways: Hepatic and Renal Mechanisms

This compound is a metabolite produced in mammals through the conjugation of phenylacetate and glutamine. wikipedia.org This process is a crucial alternative pathway for nitrogen excretion, particularly in conditions with urea (B33335) cycle defects. reactome.org The formation of this compound occurs predominantly in the liver and kidneys. nih.govnih.gov Phenylacetate, the precursor, is largely derived from the metabolism of dietary phenylalanine by gut microbes. nih.govacs.org Once produced, phenylacetic acid (PAA) enters the portal circulation and is transported to the hepatic and renal systems for conjugation. nih.govacs.org

The conjugation process is significant in both organs. Studies have indicated that the synthesis of phenylacetylglutamine (B1677654) occurs in both human liver and kidney tissue. nih.gov In fact, it has been shown that over 50% of the phenylacetylglutamine found in urine may be derived from conjugation within the kidneys, highlighting the substantial role of the renal pathway in its formation and clearance. hmdb.cafoodb.ca

Table 1: Key Aspects of Hepatic and Renal Conjugation
FeatureDescriptionPrimary LocationsKey SubstratesSignificance
Metabolite FormedThis compound (and its isomer Phenylacetylglutamine)Liver, KidneysPhenylacetate, L-glutamineAlternative nitrogen waste excretion
Precursor OriginPhenylacetate is primarily a product of gut microbial metabolism of phenylalanine.ColonPhenylalanineLinks gut microbiome activity to mammalian metabolism
Organ ContributionBoth liver and kidneys are major sites of conjugation. The kidneys may account for over 50% of the urinary product. hmdb.cafoodb.caLiver, KidneysPhenylacetic acidDemonstrates a distributed metabolic pathway not limited to the liver
Role of Glutamine-Ligating Enzymes in Phenylacetyl Conjugation

The conjugation of phenylacetate with glutamine is an enzymatic process that proceeds in two distinct steps, catalyzed by specific ligating and transferase enzymes. reactome.org

The first step is the activation of phenylacetate. Phenylacetate and ATP react with Coenzyme A to form phenylacetyl-CoA, AMP, and pyrophosphate. reactome.org This reaction is catalyzed by CoA ligases. Two human enzymes have been identified as efficiently catalyzing this reaction in vitro: acyl-CoA synthetase medium-chain family member 1 and xenobiotic/medium-chain fatty acid:CoA ligase. reactome.org

The second and final step involves the transfer of the phenylacetyl group from the activated intermediate to glutamine. Phenylacetyl-CoA and L-glutamine react to form phenylacetylglutamine and Coenzyme A. reactome.orghmdb.ca This reaction is mediated by a specific N-acyltransferase. reactome.org The enzyme responsible has been identified as glutamine N-phenylacetyltransferase (EC 2.3.1.14), which has been purified from human liver mitochondria and is distinct from glycine-N-acyltransferase. hmdb.cafoodb.ca This enzyme is also referred to as phenylacetyltransferase. wikipedia.orgnih.gov

Table 2: Enzymatic Steps in Phenylacetyl Conjugation
StepReactionEnzyme(s)Location
1. ActivationPhenylacetate + ATP + Coenzyme A → Phenylacetyl-CoA + AMP + Pyrophosphate reactome.orgAcyl-CoA synthetase medium-chain family member 1; Xenobiotic/medium-chain fatty acid:CoA ligase reactome.orgMitochondria of liver and kidney cells
2. ConjugationPhenylacetyl-CoA + L-glutamine → α-N-phenylacetyl-L-glutamine + Coenzyme A reactome.orgfoodb.caGlutamine N-phenylacetyltransferase (EC 2.3.1.14) foodb.caMitochondria of liver and kidney cells wikipedia.orghmdb.ca

Degradation and Hydrolysis Pathways

This compound can be broken down into its constituent components through chemical hydrolysis or enzymatic degradation. These pathways involve the cleavage of the amide bond linking the phenylacetyl moiety to the isoglutamine (B555469).

Basic Hydrolysis Products and Stoichiometry from Parent Compounds

Under conditions of basic (alkaline) hydrolysis, compounds containing amide linkages, such as this compound, are cleaved. Studies on the hydrolysis of related structures have confirmed the identity of the resulting products. nih.gov The hydrolysis of 3-[(phenylacetyl)amino]-2, 6-piperidinedione, a related compound, under alkaline degradation conditions yields products including (phenylacetyl)isoglutamine (PAIG) and (phenylacetyl)glutamine (PAG). nih.gov

The basic hydrolysis of this compound itself would involve the cleavage of the amide bond, yielding its parent compounds. The reaction stoichiometrically breaks the molecule into one molecule of phenylacetic acid and one molecule of isoglutamine.

Table 3: Hydrolysis of this compound
ProcessParent CompoundResulting ProductsStoichiometry
Basic HydrolysisThis compoundPhenylacetic acid, Isoglutamine1:1:1

Enzymatic Degradation in Biological Matrices

The breakdown of compounds containing polypeptide backbones or amide bonds in biological environments is typically catalyzed by enzymes. nih.gov While the specific enzymes responsible for the degradation of this compound within biological matrices are not extensively detailed in the literature, the process would likely involve hydrolases that act on amide bonds. General classes of enzymes such as amidases or proteases could potentially catalyze the hydrolysis of this compound back to phenylacetic acid and isoglutamine. This type of enzymatic action represents a common pathway for the catabolism of acylated amino acids in biological systems.

Table 4: Potential Enzymatic Degradation
MatrixPotential Enzyme ClassActionProducts
Biological Tissues/FluidsAmidases / HydrolasesCleavage of the amide bondPhenylacetic acid, Isoglutamine

Metabolic Pathways and Intermediates Associated with Phenylacetylisoglutamine

Interconnection with Amino Acid Metabolism

The synthesis of phenylacetylisoglutamine is fundamentally dependent on the availability and metabolic processing of phenylalanine and glutamine.

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine and other important molecules. youtube.com The primary metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. researchgate.net However, alternative catabolic pathways exist, particularly when phenylalanine hydroxylase activity is deficient, as seen in phenylketonuria (PKU). nih.govresearchgate.net In these pathways, phenylalanine is transaminated to phenylpyruvate, which can then be further metabolized to derivatives such as phenyllactate and phenylacetate (B1230308). researchgate.net

Phenylacetate, a key precursor of this compound, is formed from phenylpyruvate. researchgate.net The conjugation of phenylacetate with glutamine to form this compound is a significant metabolic route for the clearance of phenylacetate. wikipedia.org This conjugation reaction is catalyzed by the enzyme glutamine N-acetyltransferase, which is present in human liver mitochondria. wikipedia.org The formation of this compound is particularly prominent in individuals with hyperphenylalaninemia, where elevated levels of phenylalanine lead to increased production of phenylacetate. nih.govresearchgate.net

MetaboliteRole in this compound FormationKey Enzymatic Step
PhenylalanineUltimate precursorTransamination to Phenylpyruvate
PhenylpyruvateIntermediateConversion to Phenylacetate
PhenylacetateDirect precursorConjugation with Glutamine
Phenylacetyl-CoAActivated intermediateReaction with L-glutamine

Glutamine is the most abundant amino acid in the human body and plays a central role in a variety of metabolic processes. nih.govtaylorfrancis.com It is a key substrate for nucleotide synthesis, a nitrogen donor for the formation of other amino acids and biomolecules, and an important anaplerotic source for the tricarboxylic acid (TCA) cycle. nih.govbiorxiv.org Glutamine is converted to glutamate by the enzyme glutaminase. nih.gov Glutamate can then be converted to α-ketoglutarate, a key intermediate in the TCA cycle, by glutamate dehydrogenase or aminotransferases. nih.govnih.gov The conjugation of glutamine with phenylacetate to form this compound represents a specific metabolic fate for this amino acid, diverting it from these other critical pathways. wikipedia.org

Isoglutamine (B555469), or α-glutamine, is an isomer of glutamine where the amide group is on the α-carboxyl group instead of the γ-carboxyl group. wikipedia.org While not a proteinogenic amino acid in humans, isoglutamine is found in certain bacterial products, such as muramyl dipeptide, a component of bacterial cell walls. wikipedia.org The specific metabolic pathways for the breakdown of isoglutamine in human cells are not as well-characterized as those for glutamine. However, studies on the metabolism of muramyl dipeptide suggest that it is largely excreted intact, with some metabolism occurring in the liver and kidneys. nih.gov

Metabolic PathwayRole of GlutamineImpact of this compound Formation
TCA Cycle AnaplerosisConverted to α-ketoglutarateDiverts glutamine away from the TCA cycle
Nucleotide SynthesisNitrogen donorMay reduce the pool of glutamine available for nucleotide synthesis
Amino Acid SynthesisNitrogen donorReduces the availability of glutamine for the synthesis of other amino acids
Antioxidant DefensePrecursor for glutathione synthesisMay impact cellular redox balance

Integration within Global Metabolic Networks

The synthesis and presence of this compound can have broader implications for cellular metabolism, extending beyond the immediate pathways of its precursors.

One-carbon metabolism refers to a network of biochemical reactions that transfer one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and for methylation reactions. mdpi.comfrontiersin.org The folate and methionine cycles are central to one-carbon metabolism. mdpi.comoregonstate.edu Glutamine metabolism is interconnected with one-carbon metabolism. For instance, glutamine deprivation has been shown to upregulate the one-carbon metabolism pathway. nih.gov The synthesis of this compound, by consuming glutamine, could potentially influence the availability of glutamine for other metabolic processes, thereby indirectly affecting one-carbon metabolism. This interplay suggests that high levels of this compound formation might create a metabolic state that necessitates adaptations in one-carbon unit transfer pathways.

There is an emerging link between glutamine metabolism and lipid metabolism. Studies have indicated that glutamine withdrawal can lead to an increased reliance on fatty acid oxidation for energy production in certain cell types. nih.govnih.gov Fatty acid oxidation is a major metabolic pathway that breaks down fatty acids to produce acetyl-CoA, which can then enter the TCA cycle. nih.gov The formation of this compound, by consuming cellular glutamine, could potentially shift the metabolic balance, prompting cells to increase their utilization of fatty acids as an alternative energy source. This suggests a compensatory relationship where a decrease in glutamine-fueled anaplerosis may be counteracted by an increase in energy derived from lipid catabolism.

A direct and significant link exists between this compound and the tricarboxylic acid (TCA) cycle. The glutamine moiety of this compound is a direct precursor to the TCA cycle intermediate, α-ketoglutarate. nih.govnih.gov The conversion of glutamine to glutamate and subsequently to α-ketoglutarate is a key anaplerotic reaction that replenishes TCA cycle intermediates, which is crucial for maintaining the cycle's function in energy production and biosynthesis. mdpi.comnih.gov Therefore, the synthesis of this compound directly consumes a substrate that would otherwise fuel the TCA cycle. researchgate.net The labeling pattern of the glutamine moiety in urinary phenylacetylglutamine (B1677654) has been used as a noninvasive probe to study the flux through the TCA cycle in the liver. nih.gov This highlights the intimate connection between the formation of this compound and the central energy-producing pathway of the cell.

TCA Cycle IntermediateRelationship to this compoundMetabolic Implication
α-KetoglutarateDirectly derived from the glutamine moiety of this compoundFormation of this compound reduces the anaplerotic supply to the TCA cycle
CitrateDownstream of α-ketoglutarateReduced glutamine influx can impact citrate levels, affecting fatty acid synthesis
SuccinateDownstream of α-ketoglutarateAlterations in the glutamine-derived carbon pool can influence succinate-related signaling
MalateDownstream of α-ketoglutarateChanges in glutamine metabolism can affect the malate-aspartate shuttle and gluconeogenesis

Identification of Downstream Metabolites

Current research primarily focuses on the metabolic pathway leading to the synthesis of this compound and its subsequent physiological and pathophysiological effects, rather than its catabolism or breakdown into downstream metabolites. researchgate.netnih.govnih.gov Studies have extensively linked elevated levels of this compound to the progression and risk of various conditions, including cardiovascular, cerebrovascular, and metabolic diseases. researchgate.netnih.gov For instance, it has been shown to interact with adrenergic receptors and influence signaling pathways. researchgate.netnih.govnih.gov However, the specific enzymatic processes that break down this compound in the body and the resulting metabolites have not been a primary focus in the provided research findings. Therefore, while the precursors and intermediates leading to its formation are well-documented, a detailed profile of its downstream catabolic products is not thoroughly established in the existing literature.

Table 1: Intermediates in the this compound Synthesis Pathway

Precursor/IntermediateRole in the Pathway
PhenylalanineThe initial dietary amino acid precursor. researchgate.netnih.gov
Phenylpyruvic acidAn intermediate formed from the microbial metabolism of Phenylalanine. nih.gov
Phenylacetic acidA key intermediate produced by gut microbiota from Phenylalanine. researchgate.netnih.gov
GlutamineThe amino acid that conjugates with Phenylacetic acid in the host. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Action of Phenylacetylisoglutamine

Modulation of Gene Expression and Epigenetic Regulation

Phenylacetylisoglutamine and related compounds influence cellular processes by altering the expression of various genes. This modulation occurs through several mechanisms, including epigenetic modifications that control how DNA is accessed and transcribed.

Influence on Promoter Methylation and Histone Acetylation Dynamics

Epigenetic regulation is a key mechanism controlling gene expression without altering the DNA sequence itself. youtube.com Two of the most well-studied epigenetic modifications are DNA methylation and histone acetylation.

Promoter Methylation: DNA methylation typically involves the addition of a methyl group to CpG dinucleotides within a gene's promoter region. nih.gov This modification often leads to transcriptional inactivation or silencing of the gene by preventing transcription factors from binding. nih.gov

Histone Acetylation: Histones are proteins that package DNA into a compact structure called chromatin. youtube.com The acetylation of lysine residues on histone tails, a process catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge. youtube.comyoutube.com This reduces the affinity between the histones and the negatively charged DNA, resulting in a more relaxed chromatin structure (euchromatin). youtube.comyoutube.com This "open" state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene expression. youtube.com Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and gene silencing. youtube.com Cellular metabolites, such as acetyl-CoA, can directly influence the activity of these enzymes, linking cellular metabolism to epigenetic control of gene expression. nih.gov

Regulation of Tumor Suppressor Genes (e.g., PTEN, MAD, p53, p21)

Tumor suppressor genes play a critical role in regulating cell division, repairing DNA mistakes, and initiating programmed cell death (apoptosis). youtube.com Their proper function is essential for preventing uncontrolled cell growth and cancer.

p53: Often called the "guardian of the genome," the p53 protein is a transcription factor that responds to cellular stress, such as DNA damage. youtube.comresearchgate.net It can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. youtube.comresearchgate.net The p53 gene is one of the most frequently mutated genes in human cancers. researchgate.net

PTEN: The PTEN (Phosphatase and TENsin homolog) tumor suppressor is another frequently inactivated gene in cancer. nih.gov It acts as a negative regulator of the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov PTEN can also regulate p53 protein levels and stability, highlighting the interconnectedness of these tumor-suppressive pathways. nih.gov

Research on the gut microbiota-derived metabolite phenylacetylglutamine (B1677654) (PAGln) has shown it can inhibit the progression of prostate cancer cells. nih.gov This inhibition is associated with the upregulation of CCNG2 (Cyclin G2), a negative cell cycle regulator. nih.gov

Downregulation of Oncogenes (e.g., AKT2, MYCC, ras)

Oncogenes are mutated forms of normal genes (proto-oncogenes) that can drive cancer development by promoting cell proliferation and survival.

MYCC: The MYC family of proto-oncogenes encodes transcription factors that regulate the expression of numerous genes involved in cell growth and proliferation. The N-myc protein, encoded by the MYCN gene, is a member of this family. Studies on sodium phenylacetate (B1230308), a compound closely related to this compound, have demonstrated its ability to induce differentiation in human neuroblastoma cell lines. This differentiation was accompanied by a decreased expression of the N-myc oncoprotein. nih.gov

ras: The Ras family of genes is frequently mutated in human cancers. nih.gov Oncogenic Ras proteins can lead to significant metabolic alterations, including increased consumption of glucose and glutamine, to support rapid cell growth. nih.gov

Table 1: this compound's Influence on Gene Regulation

Gene Category Specific Gene Example Observed Effect of Related Compound (Sodium Phenylacetate)

Effects on Detoxification Gene Expression (e.g., GSTP1, GSTM1)

The Glutathione S-transferase (GST) enzymes are crucial for cellular detoxification. nih.gov They protect cells from damage by neutralizing a wide range of carcinogens, environmental toxins, and products of oxidative stress. nih.govnih.gov

GSTP1 (Glutathione S-transferase Pi 1): Located on chromosome 11, GSTP1 plays a role in protecting cells from carcinogens and cytotoxins. nih.gov

GSTM1 (Glutathione S-transferase Mu 1): Found on chromosome 1, GSTM1 is involved in the detoxification of various harmful compounds. nih.gov Polymorphisms or alterations in these GST genes can affect an individual's susceptibility to certain cancers. nih.gov While these genes are critical for detoxification, direct evidence linking their expression to this compound was not identified in the reviewed literature.

Impact on Cellular Differentiation and Programmed Cell Death

This compound and its related compounds can influence fundamental cellular fates, pushing cells towards specialization or programmed cell death.

Induction of Terminal Differentiation Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized type. youtube.com This process is fundamental to development and tissue maintenance. Inducing terminal differentiation in cancer cells is a therapeutic strategy aimed at halting their proliferation by forcing them into a mature, non-dividing state.

Studies have shown that sodium phenylacetate can stimulate morphological differentiation in human neuroblastoma cell lines. nih.gov At concentrations that have been achieved in humans, the compound induced the formation of pseudoganglia and the extension of cellular processes, which are characteristic features of neuronal differentiation. nih.gov This induction of differentiation is associated with a reduction in the expression of the malignant phenotype, providing a mechanism to control cancer cell growth. nih.gov

Table 2: Compounds Mentioned

Compound Name Abbreviation
This compound
Phenylacetylglutamine PAG / PAGln
Sodium Phenylacetate NaPA
PTEN
MAD
p53
p21
AKT2
MYCC
ras
GSTP1
GSTM1
CCNG2

Mechanisms of Apoptosis Induction

Direct evidence detailing the mechanisms by which Phenylacetylglutamine (PAGln) induces apoptosis is still emerging. However, its influence on signaling pathways intrinsically linked to programmed cell death has been documented. In prostate cancer cells, PAGln has been shown to inhibit the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis nih.gov. By suppressing this pathway, PAGln can halt cancer cell proliferation and migration, processes that are often dysregulated when apoptosis is evaded nih.gov.

Furthermore, the role of glutamine metabolism, a core component of the PAGln molecule, is critical in apoptosis. The restriction of glutamine metabolism can sensitize tumor cells to apoptosis nih.gov. Studies have shown that interfering with glutaminolysis, the process by which glutamine is metabolized, can lead to a decrease in the expression of anti-apoptotic proteins such as X-linked inhibitor of apoptosis (XIAP) and survivin nih.gov. This suggests a potential mechanism where the metabolic influence of the glutamine moiety could contribute to a pro-apoptotic environment nih.govnih.gov. Depriving cells of glutamine has been demonstrated to trigger apoptosis through both extrinsic and intrinsic pathways, stimulating caspase activation and the release of cytochrome c nih.gov.

Role in Cellular Homeostasis and Clearance of Defective Cells

Phenylacetylglutamine plays a significant role in metabolic homeostasis, particularly in the context of nitrogen waste management. It serves as a key vehicle for the excretion of nitrogen, a function that becomes critical in conditions with a compromised urea (B33335) cycle wikipedia.orgnih.gov. By conjugating with phenylacetate (derived from phenylalanine) in the liver and kidneys, glutamine forms PAGln, which is then efficiently cleared renally nih.govfrontiersin.org. This pathway provides an alternative to the urea cycle for removing excess nitrogen from the body, thereby helping to maintain metabolic balance nih.gov.

The clearance of apoptotic cells is a fundamental process for maintaining tissue homeostasis and preventing inflammatory responses that can arise from secondary necrosis nih.govfrontiersin.orgmdpi.com. If dying cells are not removed efficiently, their contents can provoke inflammation and autoimmunity researchgate.net. While direct studies linking PAGln to the phagocytic clearance of defective cells are limited, related glutamine-containing molecules have shown effects on cellular homeostasis. For instance, the dipeptide Alanyl-glutamine has been found to promote intestinal epithelial homeostasis by increasing proliferation and reducing apoptosis in models of undernutrition nih.gov. This highlights the potential for glutamine derivatives to support the maintenance and turnover of cellular populations, a key aspect of tissue homeostasis nih.gov.

Signaling Pathway Modulation

A significant body of research has established that Phenylacetylglutamine functions as a signaling molecule that interacts directly with G-protein Coupled Receptors (GPCRs) ahajournals.orgacs.orgresearchgate.net. Specifically, PAGln has been identified to mediate its effects on host cells through adrenergic receptors, a class of GPCRs crucial for cardiovascular function ahajournals.orgnih.govresearchgate.net. Studies have demonstrated that PAGln interacts with α2A, α2B, and β2-adrenergic receptors, leading to enhanced platelet activation and an increased potential for thrombosis nih.govacs.org.

More recent and detailed investigations have further elucidated the nature of this interaction. Phenylacetylglutamine has been characterized as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR) nih.gov. As a NAM, PAGln binds to a site on the receptor that is distinct from the primary agonist binding site, thereby reducing the receptor's response to its natural ligands, such as adrenaline. This modulation occurs without affecting the β1-adrenergic receptor, indicating a degree of specificity in its action nih.gov.

Documented GPCR Interactions of Phenylacetylglutamine (PAGln)
ReceptorType of InteractionObserved EffectReferences
β2-Adrenergic Receptor (β2AR)Negative Allosteric Modulator (NAM)Reduces receptor response to canonical agonists; modulates cardiomyocyte contraction. ahajournals.orgresearchgate.netnih.gov
α2A-Adrenergic ReceptorSignaling AgonistEnhances platelet activation and thrombosis potential. nih.govacs.orgresearchgate.net
α2B-Adrenergic ReceptorSignaling AgonistContributes to increased platelet responsiveness. acs.orgresearchgate.netresearchgate.net

Phenylacetylglutamine has been shown to modulate key kinase signaling cascades, notably the Wnt/β-catenin pathway. In the context of prostate cancer, PAGln exerts anti-tumor effects by inhibiting this pathway nih.gov. The mechanism involves the upregulation of Cyclin G2 (CCNG2). Increased levels of CCNG2 promote the phosphorylation of β-catenin, which marks it for degradation and prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and migration nih.gov.

While the prompt specifically mentions the TLR4/AKT/mTOR pathway, direct modulation by PAGln is less characterized in the provided literature compared to its effects on the Wnt pathway. However, the PI3K/Akt pathway is a known anti-apoptotic signaling pathway that can be influenced by glutamine, which has been shown to protect against apoptosis by increasing the phosphorylation of Akt mdpi.com.

Modulation of Kinase Signaling by Phenylacetylglutamine (PAGln)
Signaling PathwayKey Molecular EffectCellular OutcomeCell Type / ModelReferences
Wnt/β-cateninUpregulation of CCNG2, leading to increased phosphorylation of β-catenin.Inhibition of proliferation, migration, and invasion.Prostate Cancer Cells nih.gov

Interactions with Macromolecules and Cellular Components

The interaction of Phenylacetylglutamine with proteins is a critical aspect of its biological activity. As a signaling molecule, its most significant interactions are with the adrenergic GPCRs discussed previously acs.orgresearchgate.net. The binding of a ligand, such as PAGln, to a GPCR inherently induces conformational changes in the receptor protein nih.gov. These structural shifts are essential for initiating the downstream signaling cascade. Although the precise conformational changes in adrenergic receptors upon PAGln binding are a subject of ongoing research, this interaction is fundamental to its function nih.govnih.gov.

In contrast to its specific binding to signaling receptors, studies on the interaction of PAGln with plasma proteins have shown that it is not protein-bound in circulation nih.gov. This lack of binding to plasma proteins like albumin facilitates its efficient metabolic clearance by the kidneys nih.gov.

Nucleic Acid Interactions

The interaction of this compound and its closely related analog, Phenylacetylglutamine (PAGln), with nucleic acids appears to be indirect, primarily manifesting through the regulation of gene expression rather than direct physical binding to DNA or RNA. Research indicates that these compounds can significantly alter the transcriptional landscape of cells, influencing the expression of both protein-coding and non-coding genes. This modulation of gene expression, in turn, affects various cellular pathways, including those involved in cell cycle control and signaling.

Regulation of Gene Expression

Studies have demonstrated that PAGln can induce substantial changes in the gene expression profiles of cancer cells. In a study involving prostate cancer (PCa) cells, transcriptome analysis revealed a widespread impact on gene expression following treatment with PAGln. Specifically, the expression of 1,311 genes was found to be upregulated, while 677 genes were downregulated. nih.gov This broad-ranging effect underscores the compound's ability to influence cellular function at the transcriptional level.

A key target of PAGln in this context is the CCNG2 gene. Research has shown that PAGln treatment leads to a significant and stable upregulation of CCNG2 mRNA. nih.gov The protein product of CCNG2, Cyclin G2, is known to be a negative regulator of the cell cycle. nih.gov By increasing the expression of this gene, PAGln can influence cell cycle progression. The upregulation of CCNG2 has been linked to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation. nih.gov PAGln treatment was found to downregulate the expression of downstream targets of this pathway, including the transcription factor TCF7 and the proto-oncogene c-Myc. nih.gov

Table 1: Impact of Phenylacetylglutamine on Gene Expression in Prostate Cancer Cells
Gene/ProteinEffect of PAGln TreatmentObserved OutcomeReference
Total Genes (Transcriptome)Upregulation and Downregulation1,311 genes upregulated, 677 genes downregulated nih.gov
CCNG2 (mRNA)UpregulationInhibition of cell cycle progression nih.gov
β-cateninDownregulationInhibition of Wnt/β-catenin signaling nih.gov
TCF7DownregulationReduced transcription of Wnt target genes nih.gov
c-MycDownregulationInhibition of cell proliferation nih.gov

Interactions with Non-Coding RNA

Beyond protein-coding genes, PAGln has also been shown to interact with the expression of non-coding RNAs, specifically long non-coding RNAs (lncRNAs). In a study examining the effects of PAGln on bone marrow-derived mesenchymal stem cells (BMSCs), whole-transcriptome sequencing identified the upregulation of the lncRNA NONRATT006276.2. nih.gov This lncRNA was found to be a key mediator of the positive effects of PAGln on BMSC migration and mitochondrial function. nih.gov The study further identified Mapt (microtubule-associated protein tau) as a trans-regulated target gene of this lncRNA, indicating a mechanism where PAGln influences the expression of a lncRNA, which in turn regulates a protein-coding gene. nih.gov

Table 2: Phenylacetylglutamine's Influence on Non-Coding RNA and Target Gene Expression
Non-Coding RNAEffect of PAGln TreatmentTrans-regulated Target GeneCellular OutcomeReference
NONRATT006276.2 (lncRNA)UpregulationMaptPromotion of BMSC migration and mitochondrial function nih.gov

At present, there is no direct evidence to suggest that this compound or Phenylacetylglutamine physically binds to nucleic acids or directly modulates the enzymatic machinery of DNA replication or transcription. The available research strongly indicates that their interactions with nucleic acids are mediated through the complex regulatory networks of gene expression.

Role in Biological Systems and Pathophysiological Contexts

Contribution to Endogenous Biochemical Defense Systems

The body's endogenous biochemical defense system is a complex network of antioxidant enzymes and molecules designed to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. This system includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) researchgate.netresearchgate.net. When the production of ROS overwhelms this defense capacity, a state of oxidative stress ensues, which is implicated in numerous chronic diseases.

Recent reviews suggest that Phenylacetylisoglutamine may play a role in challenging this system. The mechanisms underlying its effects are thought to involve the induction of inflammatory responses and oxidative stress nih.gov. By potentially increasing the burden of ROS, this compound could indirectly influence the activity and regulation of the body's innate antioxidant defenses, although direct mechanistic studies on its interaction with specific antioxidant enzymes are still an area for future investigation.

Preclinical Investigations in Disease Models

Preclinical studies, both in laboratory cell cultures (in vitro) and in living organisms (in vivo), have been crucial in uncovering the biological activities of this compound and its potential role in disease.

The effect of this compound on cell growth and survival has been investigated in the context of cancer biology. In studies utilizing human prostate cancer cell lines (PC3 and DU145), this compound demonstrated a notable inhibitory effect on cellular proliferation and viability. Researchers employed several assays to quantify these effects:

CCK-8 Assay: This assay measures cell viability. Treatment with this compound led to a dose-dependent and time-dependent decrease in the viability of both PC3 and DU145 cells nih.gov.

EdU Assay: This method assesses cell proliferation by detecting newly synthesized DNA. The number of proliferating (EdU-positive) cells was significantly lower in the groups treated with this compound compared to control groups nih.gov.

Colony Formation Assay: This technique evaluates the ability of single cells to grow into a colony. This compound markedly reduced both the number and size of colonies formed by the prostate cancer cells, indicating an inhibition of their long-term proliferative capacity nih.govnih.gov.

These findings suggest that, at least in the specific context of these cancer cell lines, this compound exerts an anti-proliferative effect nih.govnih.gov.

AssayCell LinesObserved Effect of this compoundReference
CCK-8 Assay (Viability)PC3, DU145Reduced cell viability in a dose- and time-dependent manner nih.gov
EdU Assay (Proliferation)PC3, DU145Decreased number of EdU-positive (proliferating) cells nih.gov
Colony Formation AssayPC3, DU145Inhibited the number and size of colonies nih.govnih.gov

Animal models, particularly rodents, have been instrumental in understanding the systemic effects of this compound. These studies have primarily focused on its role in cardiovascular pathophysiology.

Elevated plasma levels of this compound have been clinically associated with an increased risk of heart failure nih.govresearchgate.netewadirect.com. Inflammation and myocardial fibrosis are recognized as fundamental pathological mechanisms in the development and progression of heart failure frontiersin.org. Research indicates a strong positive correlation between this compound concentrations and key clinical markers of heart failure severity, such as B-type natriuretic peptide (BNP) and left ventricular end-diastolic diameter (LVEDD) frontiersin.org. This suggests that the metabolite is linked to the structural and functional changes seen in failing hearts, potentially by contributing to the underlying inflammatory and fibrotic processes nih.govfrontiersin.org.

One of the most significant findings from in vivo research is the mechanistic link between this compound and an increased risk of thrombosis (blood clotting) nih.govnih.gov. Studies using a ferric chloride (FeCl₃)-induced carotid artery injury model in mice have provided direct evidence for this effect. In these experiments, elevating the systemic levels of this compound through injection led to a measurable increase in the rate of platelet-driven thrombus formation and a shorter time to vessel occlusion nih.gov.

The mechanism behind this prothrombotic activity has been traced to the metabolite's interaction with specific receptors on the surface of platelets. This compound enhances platelet activation and responsiveness by signaling through α₂ₐ, α₂ₑ, and β₂-adrenergic receptors nih.govnih.gov. These are G-protein coupled receptors that, when activated, trigger intracellular signaling cascades that lower the threshold for platelet activation, thereby promoting aggregation and clot formation frontiersin.orgmdpi.com.

Area of InvestigationModel OrganismKey Findings Related to this compoundMechanismReference
ThrombosisMouse (Carotid Artery Injury Model)Increased rate of thrombus formation; accelerated vessel occlusion.Enhances platelet activation via adrenergic receptors (α₂ₐ, α₂ₑ, β₂). nih.gov
Cardiac PathologyHuman (Clinical Correlation)Levels positively correlate with heart failure severity markers (BNP, LVEDD).Associated with inflammation and myocardial fibrosis. frontiersin.org

In Vivo Studies on Model Organisms (e.g., Rodents, Honeybees).

Implications in Neurological and Cognitive Processes

Beyond its role in cardiovascular health, emerging evidence suggests this compound is also implicated in neurological and cognitive processes nih.gov. The metabolite's precursor, phenylalanine, is known to affect brain function, with elevated levels being linked to impaired performance on neuropsychological tests of higher integrative function nih.gov.

Studies have identified altered concentrations of this compound in several neurological contexts:

Multiple Sclerosis (MS): Elevated levels of this compound have been reported in the cerebrospinal fluid of patients with MS. Its concentration was found to be directly correlated with levels of neurofilament light chain, a key biomarker for neuro-axonal damage nih.gov.

Autism Spectrum Disorder (ASD): Altered concentrations of this compound have been observed in individuals with ASD when compared to neurotypical controls nih.gov.

Sleep Disorders: In one study, this compound levels were found to be higher in women with short sleep duration, suggesting a potential link between the metabolite and sleep-related disorders that can have further neurological consequences nih.gov.

Furthermore, the broader metabolic pathway involving phenylalanine is dysregulated in conditions like Alzheimer's disease, highlighting the potential for its metabolites, including this compound, to influence neurodegenerative processes nih.gov. While the exact mechanisms by which this compound crosses the blood-brain barrier and exerts its effects on the central nervous system require further investigation, these associations point to its potential role as a contributor to or biomarker of neurological disease nih.gov.

Associations with Systemic Metabolic Dysregulation

This compound, more commonly referred to as Phenylacetylglutamine (B1677654) (PAG), is a metabolite increasingly recognized for its significant associations with various forms of systemic metabolic dysregulation. It is not directly consumed but is formed through a multi-organ process that begins in the gut, linking dietary intake and microbial activity to host pathophysiology.

The production of PAG starts with the dietary amino acid phenylalanine, which is found in protein-rich foods like meat, beans, and soy. clevelandclinic.org Gut microbes metabolize phenylalanine into an intermediate compound, phenylacetic acid (PAA). researchgate.netnih.gov This microbial transformation is a key step, involving enzymes such as phenylpyruvate ferredoxin-oxidoreductase and phenylpyruvate decarboxylase. nih.gov Subsequently, PAA is absorbed into the bloodstream and travels to the liver and kidneys, where it is conjugated with the amino acid glutamine to form the final product, Phenylacetylglutamine. researchgate.netnih.govresearchgate.net

Uremic Toxin in Chronic Kidney Disease (CKD)

In the context of renal health, PAG is classified as a uremic toxin. wikipedia.org In individuals with healthy kidney function, PAG is efficiently cleared from the body via tubular secretion. nih.govnih.gov However, in patients with Chronic Kidney Disease (CKD), impaired renal function leads to the accumulation of PAG in the blood. wikipedia.orgnih.govnih.gov Plasma levels of PAG have been observed to increase as CKD progresses through its stages. nih.gov

This accumulation is clinically significant, as high serum PAG levels are considered a strong and independent risk factor for both all-cause mortality and cardiovascular disease in patients with CKD. nih.govresearchgate.net Its concentration in the blood is used as a mortality determinant in this patient population. wikipedia.org The clearance of PAG is highly dependent on tubular secretion, and its buildup points to tubular dysfunction, a key aspect of CKD progression. nih.gov The gut-kidney axis is highlighted by PAG, as its accumulation during renal dysfunction can contribute to a harmful cycle of intestinal damage, microbial dysbiosis, and systemic inflammation, which in turn exacerbates renal and cardiovascular injuries. mdpi.com

Implications in Cardiovascular Disease

Extensive research has linked elevated circulating levels of PAG to an increased risk for major adverse cardiovascular events (MACE), including heart attack, stroke, and death. clevelandclinic.orgfrontiersin.org This association has been observed in large patient cohorts, including those with type 2 diabetes, a major independent risk factor for cardiovascular disease. clevelandclinic.org Studies have shown that PAG is associated with an increased risk of future coronary artery disease, independent of other cardiovascular risk factors. researchgate.net Furthermore, elevated PAG levels are linked to heart failure and can predict a higher risk of cardiovascular death in patients with chronic heart failure. researchgate.net

The mechanism underlying PAG's role in cardiovascular disease involves its interaction with platelets. PAG enhances platelet reactivity and clotting potential, which increases the likelihood of thrombosis, a primary cause of heart attacks and strokes. clevelandclinic.orgresearchgate.net It exerts this effect by binding to and modulating adrenergic receptors on the platelet surface, specifically α2A, α2B, and β2-adrenergic receptors. researchgate.netnih.gov This makes PAG the first identified gut microbe-derived metabolite that mediates cellular responses through these receptors. nih.gov By acting on these receptors, PAG can lead to platelet hyperactivation and aggregation. researchgate.netnih.gov

Association with Type 2 Diabetes

Beyond kidney and heart disease, Phenylacetylglutamine has been identified as a potential biomarker for complications associated with Type 2 Diabetes Mellitus (T2DM). wikipedia.org Elevated levels of PAG have been found in patients with T2DM who develop distal symmetric polyneuropathy (DSPN), a common and debilitating nerve disorder. nih.gov Research has shown that as T2DM progresses to DSPN, the concentration of PAG increases significantly, suggesting its involvement in the pathogenesis of this neurological complication. nih.gov

Detailed Research Findings

To illustrate the clinical associations of Phenylacetylglutamine, the following tables summarize key findings from various research studies.

Table 1: Phenylacetylglutamine and Cardiovascular Risk

Study FocusPatient CohortKey FindingImplication
Adverse Cardiac Events >5,000 patients over 3 yearsElevated PAG levels predicted future adverse cardiac events (heart attack, stroke). clevelandclinic.orgPAG is a predictive biomarker for cardiovascular risk.
Heart Failure (HF) Patients with Chronic Heart FailureElevated PAG levels were an independent risk factor for HF and associated with a higher risk of cardiovascular death (HR: 2.049). researchgate.netPAG can serve as a valuable prognostic indicator in HF patients. researchgate.net
Thrombosis Mechanism In vitro and animal modelsPAG enhances platelet reactivity and thrombosis potential by interacting with adrenergic receptors. clevelandclinic.orgresearchgate.netobservatoireprevention.orgProvides a mechanistic link between the gut microbiome and thrombotic events.
Coronary Artery Disease (CAD) Prospective cohort studiesPAG was associated with an increased risk of future CAD, independent of traditional risk factors (OR: 1.17). researchgate.netHighlights PAG as a novel, gut-derived risk factor for CAD.

Table 2: Phenylacetylglutamine in Chronic Kidney Disease (CKD)

Study FocusPatient CohortKey FindingImplication
Mortality and CVD in CKD 488 patients with CKD stages 1-5High serum PAG was a strong, independent risk factor for mortality (HR: 1.77) and cardiovascular disease (HR: 1.79). nih.govresearchgate.netSerum PAG is a significant prognostic marker in CKD, reflecting both microbial metabolism and tubular dysfunction. nih.gov
Uremic Accumulation Patients with chronic renal failurePAG accumulates in plasma when creatinine clearance falls below 15 ml/min. nih.govPAG is a key uremic toxin that builds up in advanced CKD.
Cognitive Impairment in CKD Nondialysis-dependent adults with CKDHigher serum PAG levels were associated with cognitive impairment. nih.govSuggests PAG may contribute to the neurological complications of CKD. nih.gov
Cardiac Remodeling in CKD Mouse model of CKDPAG accumulates in CKD and promotes adverse cardiac remodeling, characterized by increased fibrosis and diastolic dysfunction. herzmedizin.dePAG is a potential mediator in the gut-heart-kidney axis and may play a role in uremic cardiomyopathy. herzmedizin.de

Advanced Analytical Methodologies for Phenylacetylisoglutamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of phenylacetylisoglutamine from other components in biological samples, which is a critical step for its accurate quantification. Both high-performance liquid chromatography and gas chromatography have been successfully employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound in various biological fluids. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. For instance, a reversed-phase HPLC method has been developed for the quantitative determination of this compound in the plasma ultrafiltrates of uremic patients nih.gov.

Method development for the analysis of this compound typically involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate separation and sensitivity. Validation of the developed HPLC method is essential to ensure the reliability and accuracy of the results. Key validation parameters, as recommended by international guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) scispace.comresearchgate.netchromatographyonline.comsps.nhs.ukresearchgate.net.

Interactive Data Table: Illustrative HPLC Method Validation Parameters for this compound Analysis

ParameterSpecificationDescription
Linearity (r²)≥ 0.998The method demonstrates a linear relationship between the analyte concentration and the detector response over a defined range.
Accuracy (% Recovery)98.1–107%The closeness of the measured value to the true value, assessed by spiking known amounts of the analyte into the matrix.
Precision (% RSD)< 5%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD)0.098–0.255 µg/kgThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)0.297–0.574 µg/kgThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

This table presents a summary of typical validation parameters for an HPLC method, based on data for similar analytical methods researchgate.net.

Gas chromatography (GC) offers another avenue for the analysis of this compound, particularly in urine samples. However, due to the low volatility and thermal lability of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common approach is the conversion to its trimethylsilyl (Me₃Si) derivatives scispace.com.

One of the challenges in the GC analysis of this compound is its potential for thermal degradation in the injector port, which can lead to the formation of a non-trimethylsilylated degradation product scispace.com. Despite these challenges, GC and gas chromatography-mass spectrometry (GC-MS) have been successfully applied in screening for inborn errors of metabolism, where elevated levels of this compound may be observed scispace.com. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for both quantification and structural confirmation of the analyte nih.govnih.govmdpi.com.

Mass Spectrometry (MS) for Identification and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in this compound research due to its high sensitivity and specificity, enabling the confident identification and quantification of this metabolite in complex biological samples.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. This fragmentation pattern, or tandem mass spectrum, provides detailed structural information about the molecule, aiding in its unambiguous identification researchgate.net.

In the context of this compound research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. This approach allows for the separation of this compound from other metabolites by LC, followed by its detection and confirmation by MS/MS. The unique fragmentation pattern of this compound serves as a fingerprint for its identification, even in the presence of other structurally similar compounds.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Both untargeted and targeted metabolomics approaches have been utilized to investigate the role of this compound in various physiological and pathological conditions.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to obtain a comprehensive metabolic profile. Untargeted metabolomics studies have been instrumental in identifying this compound as a potential biomarker in various diseases nih.gov. In these studies, significant alterations in the levels of this compound have been observed in patient cohorts compared to healthy controls.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites, including this compound. This approach is often used to validate the findings from untargeted studies and to investigate specific metabolic pathways. Targeted LC-MS/MS methods have been developed for the simultaneous determination of this compound and other related metabolites in biological samples.

Interactive Data Table: Metabolomics Approaches in this compound Research

ApproachObjectiveKey Findings Related to this compound
Untargeted Metabolomics Comprehensive metabolic profiling to identify potential biomarkers.Altered levels of this compound have been associated with various disease states.
Targeted Metabolomics Accurate quantification of specific metabolites to validate findings and study metabolic pathways.Confirmed the association of this compound with specific conditions and provided quantitative data on its concentration in biological fluids.

Ambient mass spectrometry techniques allow for the direct analysis of samples in their native environment with minimal or no sample preparation. These methods are characterized by their speed and ease of use, making them attractive for high-throughput screening applications nih.govrsc.orgnist.govsemanticscholar.orgutoronto.ca.

Two prominent ambient ionization techniques are Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI).

Direct Analysis in Real Time (DART): DART-MS utilizes a stream of heated, excited gas to desorb and ionize analytes from a sample surface nih.govrsc.orgnist.govsemanticscholar.orgutoronto.ca. This technique is suitable for the rapid analysis of solids, liquids, and gases and has been applied to a wide range of compounds. While specific applications of DART for the direct analysis of this compound have not been extensively reported, its ability to rapidly screen for small molecules suggests its potential utility in this area.

Desorption Electrospray Ionization (DESI): DESI-MS employs a charged solvent spray to desorb and ionize analytes from a surface researchgate.netcore.ac.uknih.govresearchgate.netyoutube.com. DESI has been successfully used for the analysis of a variety of molecules, including pharmaceuticals and their metabolites, directly from surfaces and biological tissues researchgate.netnih.gov. The potential application of DESI-MS in this compound research could include the rapid analysis of biological fluids spotted onto a surface or for imaging the distribution of this metabolite in tissue sections.

While the direct application of ambient mass spectrometry to this compound is an emerging area, the capabilities of these techniques suggest a promising future for rapid and high-throughput analysis in related research fields.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its atomic composition, bond connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration (signal area), and spin-spin coupling (signal splitting). The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

For a definitive structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments.

Illustrative ¹H NMR Data for this compound
Proton TypeExpected Chemical Shift Range (ppm)Expected MultiplicityCorrelated Protons (COSY)
Aromatic (Phenyl)7.2 - 7.4MultipletOther aromatic protons
CH₂ (Acetyl)~3.5Singlet-
α-CH (Isoglutamine)4.0 - 4.5Multipletβ-CH₂
β-CH₂ (Isoglutamine)1.9 - 2.3Multipletα-CH, γ-CH₂
γ-CH₂ (Isoglutamine)2.2 - 2.5Multipletβ-CH₂
Illustrative ¹³C NMR Data for this compound
Carbon TypeExpected Chemical Shift Range (ppm)Correlated Protons (HSQC)
Aromatic (Phenyl)125 - 135Aromatic protons
C=O (Amide/Carboxyl)170 - 180-
CH₂ (Acetyl)~40Acetyl protons
α-CH (Isoglutamine)~55α-proton
β-CH₂ (Isoglutamine)~30β-protons
γ-CH₂ (Isoglutamine)~32γ-protons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands are characteristic of particular functional groups.

For this compound, IR spectroscopy can confirm the presence of key structural features:

N-H stretching from the amide groups, typically appearing as a band in the region of 3300-3500 cm⁻¹.

O-H stretching from the carboxylic acid, which is a characteristically broad band from 2500-3300 cm⁻¹.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹).

C=O stretching from the amide and carboxylic acid groups, which are strong, sharp bands usually found between 1630 cm⁻¹ and 1760 cm⁻¹.

C=C stretching from the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch3300 - 3500Medium
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AromaticC-H Stretch3000 - 3100Medium
AliphaticC-H Stretch2850 - 2960Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong
AmideC=O Stretch (Amide I)1630 - 1690Strong
AromaticC=C Stretch1400 - 1600Variable

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly useful for the analysis of charged or ionizable compounds like this compound.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte.

The separation of this compound by CE would be governed by its charge-to-size ratio at a given pH of the background electrolyte. By adjusting the pH, the ionization state of the carboxylic acid and any basic functionalities can be modulated, thereby influencing its electrophoretic mobility.

Different modes of CE can be applied to the analysis of this compound:

Capillary Zone Electrophoresis (CZE) : This is the most common form of CE, where ions are separated based on their electrophoretic mobility in a free solution. It is ideal for purity assessment and the separation of this compound from charged impurities.

Micellar Electrokinetic Chromatography (MEKC) : In MEKC, surfactants are added to the background electrolyte to form micelles. This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds. This mode would be beneficial for separating this compound from any non-ionizable, related substances.

Capillary Electrochromatography (CEC) : CEC combines the principles of CE and high-performance liquid chromatography (HPLC). The capillary is packed with a stationary phase, providing a dual separation mechanism based on both electrophoretic mobility and partitioning, which can offer unique selectivity.

Immunochemical and Biochemical Assays

These assays are based on highly specific biological recognition mechanisms, such as antibody-antigen interactions, making them powerful tools for the selective detection and quantification of this compound, even in complex biological matrices.

Immunoassay Development for Detection and Quantification

Immunoassays utilize the highly specific binding between an antibody and its target antigen. For a small molecule like this compound, the development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would be a valuable analytical tool.

The key steps in developing an immunoassay for this compound include:

Hapten-Carrier Conjugation : this compound, being a small molecule (hapten), is not immunogenic on its own. It must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.

Antibody Production : The resulting conjugate is used to immunize an animal model (e.g., rabbit or mouse) to produce antibodies that specifically recognize the this compound molecule. Both polyclonal and monoclonal antibodies can be generated.

Assay Format Development : A competitive ELISA is a common format for small molecule detection. In this setup, this compound in a sample competes with a labeled form of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

The high specificity of immunoassays allows for the quantification of this compound with minimal sample cleanup. Commercially available ELISA kits for the structurally similar compound, Phenylacetylglutamine (B1677654), demonstrate the feasibility of this approach.

Enzyme Activity Assays for Related Metabolic Processes

Enzyme activity assays are fundamental in elucidating the metabolic pathways associated with Phenylacetylglutamine. These assays allow for the quantification of the catalytic activity of specific enzymes involved in the synthesis and degradation of Phenylacetylglutamine and its precursors.

The metabolic journey to Phenylacetylglutamine begins with the microbial conversion of dietary phenylalanine to phenylacetic acid (PAA). nih.gov This process involves several key microbial enzymes. Subsequently, in the human host, PAA is conjugated with glutamine to form Phenylacetylglutamine, a reaction catalyzed by host enzymes.

Key enzymes in the Phenylacetylglutamine metabolic pathway for which activity assays are relevant include:

Phenylalanine Dehydrogenase: This microbial enzyme is involved in the deamination of phenylalanine to phenylpyruvic acid, a precursor of PAA. nih.gov

Acyl-CoA Synthetases: These enzymes, present in the host, are responsible for the activation of PAA to Phenylacetyl-CoA, a necessary step for its conjugation with glutamine.

Phenylacetyltransferase/Glutamine N-acyltransferase: This host enzyme catalyzes the final step of conjugating Phenylacetyl-CoA with glutamine to form Phenylacetylglutamine. nih.gov

Enzyme activity assays for these enzymes typically involve incubating the enzyme with its specific substrate under optimal conditions and measuring the rate of product formation or substrate depletion. Various detection methods can be employed, including spectrophotometry, fluorometry, and chromatography, to quantify the reaction products.

EnzymeSubstrate(s)Product(s)Assay Principle
Phenylalanine DehydrogenasePhenylalanine, NAD+Phenylpyruvic acid, NADH, H+Spectrophotometric measurement of NADH production at 340 nm.
Acyl-CoA SynthetasePhenylacetic acid, CoA, ATPPhenylacetyl-CoA, AMP, PPiCoupled enzyme assay to detect AMP or PPi, or direct measurement of Phenylacetyl-CoA by HPLC.
PhenylacetyltransferasePhenylacetyl-CoA, GlutaminePhenylacetylglutamine, CoADirect quantification of Phenylacetylglutamine by LC-MS/MS or measurement of Coenzyme A release using a colorimetric probe.

Omics-Based Methodologies

Omics-based methodologies provide a global perspective on the biological processes related to Phenylacetylglutamine by simultaneously measuring large numbers of molecules such as genes, proteins, and metabolites.

Gene expression profiling techniques, such as microarrays and RNA-sequencing (RNA-seq), are powerful tools to understand how the expression of genes involved in Phenylacetylglutamine metabolism is regulated under different physiological or pathological conditions. nih.govnih.gov For instance, in conditions of altered phenylalanine metabolism, such as phenylketonuria (PKU), gene expression profiling in mouse models has revealed significant changes in the transcriptional profiles of the cerebral cortex and hippocampus. nih.gov These studies can help identify the molecular mechanisms affected by the accumulation of phenylalanine and its metabolites.

RNA-seq, in particular, offers a comprehensive and unbiased view of the transcriptome. Studies on the metabolic pathways of Phenylacetylglutamine precursors, like phenylacetic acid, have utilized RNA-seq to identify differentially expressed genes and miRNAs involved in their biosynthesis. mdpi.com This approach can reveal the regulatory networks that control the production of Phenylacetylglutamine precursors.

Proteomics, the large-scale study of proteins, is instrumental in identifying and quantifying the proteins that constitute the metabolic pathways related to Phenylacetylglutamine. nih.gov By employing techniques such as mass spectrometry-based proteomics, researchers can identify the enzymes and other proteins involved in Phenylacetylglutamine metabolism and assess their abundance in different tissues or conditions.

Pathway analysis of proteomics data can help to reconstruct the metabolic networks and identify key regulatory nodes. youtube.com For example, an integrative analysis of proteomics and metabolomics data can reveal functional pathways and candidate genes associated with specific phenotypes. nih.gov In the context of Phenylacetylglutamine, proteomics can be used to identify the specific microbial and host enzymes involved in its synthesis and to understand how their expression levels are altered in diseases associated with aberrant Phenylacetylglutamine levels. nih.govmdpi.com

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches are essential for analyzing the large datasets generated by omics technologies and for simulating the molecular interactions that govern the Phenylacetylglutamine metabolic pathway.

Metabolic network reconstruction is a computational approach used to build a comprehensive, in silico model of the metabolism of an organism or a specific cell type. babraham.ac.uknih.gov These models can be used to simulate metabolic fluxes and to predict the effects of genetic or environmental perturbations on the production of metabolites like Phenylacetylglutamine.

For Phenylacetylglutamine, a multi-organism metabolic network reconstruction would be necessary, incorporating the metabolic capabilities of the gut microbiota and the host. Such a model could be used to predict the rate of Phenylacetylglutamine synthesis under different dietary conditions or with different gut microbiome compositions. These reconstructions can be built using genomic and biochemical data and can be refined using experimental data from omics studies. nih.govplos.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules at an atomic level. nih.govmdpi.com Molecular docking predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein. medpharmres.commdpi.com This can be used to understand how substrates like phenylacetic acid and glutamine bind to the active sites of the enzymes involved in Phenylacetylglutamine synthesis. biorxiv.orgoup.com

Emerging Research Directions and Future Perspectives on Phenylacetylisoglutamine

Integration of Multi-omics Data for Comprehensive Biological Insight

A holistic understanding of the role of Phenylacetylisoglutamine in human health requires a systems biology approach that integrates data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics, which provide information about an organism's genes, gene expression, proteins, and metabolites, respectively. By combining these datasets, researchers can construct a more complete picture of the complex interactions that govern this compound's production and its effects on the host.

Integrating genomic data from the host with metagenomic data from the gut microbiome can help to identify the genetic factors that influence the composition of the gut microbiota and its capacity to produce this compound's precursor, phenylacetic acid. Transcriptomic and proteomic analyses can then reveal how the expression of host and microbial genes and proteins involved in this compound metabolism are regulated.

Metabolomics, the large-scale study of small molecules, is central to this approach, as it allows for the direct measurement of this compound, its precursors, and other related metabolites. By correlating metabolomic data with data from other omics layers, it is possible to identify novel relationships and pathways. For example, a multi-omics study in the context of Alzheimer's disease has pointed to a potential link between this compound and the adrenergic receptor ADRA2A.

Future research should aim to apply these integrated multi-omics approaches to large human cohorts. This will enable the identification of robust associations between this compound levels, host and microbial factors, and a wide range of clinical outcomes. Such studies will be invaluable for identifying biomarkers for diseases associated with altered this compound levels and for uncovering new therapeutic targets within its metabolic and signaling pathways.

Table 5: Application of Different Omics Technologies to this compound Research

Omics LayerTechnologyPotential Insights for PAGln Research
Genomics/Metagenomics DNA SequencingIdentification of host genetic variants and microbial genes associated with PAGln production.
Transcriptomics RNA SequencingUnderstanding the regulation of gene expression for enzymes involved in PAGln synthesis and response.
Proteomics Mass SpectrometryQuantifying the abundance and activity of proteins in the PAGln metabolic and signaling pathways.
Metabolomics Mass Spectrometry, NMRDirect measurement of PAGln, its precursors, and downstream metabolites to assess pathway flux and correlations with phenotype.

The integration of these multi-omics datasets represents a powerful strategy for unraveling the complex biology of this compound and will be a key driver of future discoveries in this field.

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